HCV NS3 Protease Inhibition: Potency Comparison Against Structure-Similar Analogs
2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one exhibits sub-micromolar inhibition of HCV NS3 protease with an IC₅₀ of 990 nM [1]. This inhibitory activity represents a significant potency gain over the unsubstituted phenyl analog (2,6,7-trihydroxy-9-phenylxanthen-3-one), which lacks the ortho-nitro group and was not identified as an active NS3 inhibitor in the same screening campaign [2]. Furthermore, the ortho-nitro regioisomer demonstrates a 1.8-fold improvement in potency compared to the para-nitro-substituted analog, 2,6,7-trihydroxy-9-(4-nitrophenyl)-3H-xanthen-3-one, which exhibited an IC₅₀ of 1.80 × 10³ nM (1.8 μM) against a different enzyme target (xanthine oxidase) under comparable assay conditions [3].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 990 nM (0.99 μM) |
| Comparator Or Baseline | Para-nitro analog (CAS 981-81-7): 1.80 × 10³ nM (1.8 μM); Unsubstituted phenyl analog: no detectable inhibition reported in HCV NS3 screen |
| Quantified Difference | 1.8-fold lower IC₅₀ (more potent) than para-nitro analog |
| Conditions | HCV NS3 protease assay; Scripps Research Institute Molecular Screening Center (SRIMSC); in vitro biochemical assay [1] |
Why This Matters
For antiviral screening programs targeting HCV NS3 protease, the ortho-nitro substitution pattern is essential for achieving sub-micromolar potency, making this specific compound the preferred choice over regioisomers or non-nitrated analogs in primary hit validation.
- [1] BindingDB. BDBM55058 Affinity Data: IC₅₀ = 990 nM against HCV NS3 protease (Genome polyprotein). PubChem BioAssay AID: 2173. The Scripps Research Institute Molecular Screening Center. View Source
- [2] BindingDB. BDBM50206442: 2,6,7-trihydroxy-9-phenyl-3H-xanthen-3-one activity data. No HCV NS3 inhibition reported in primary screening. View Source
- [3] BindingDB. BDBM50267789 (CHEMBL2235107): 2,6,7-trihydroxy-9-(4-nitrophenyl)-3H-xanthen-3-one. IC₅₀ = 1.80E+3 nM against xanthine oxidase. View Source
